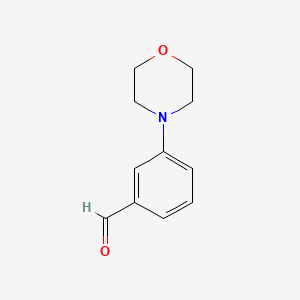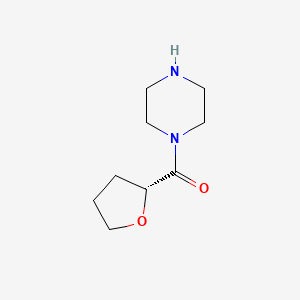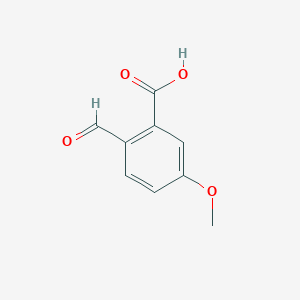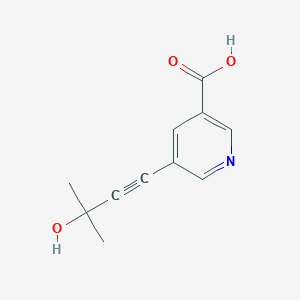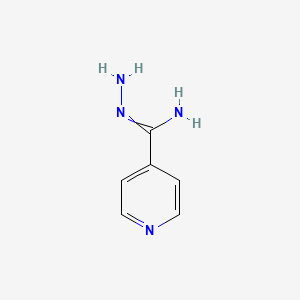
N'-aminopyridine-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-aminopyridine-4-carboximidamide is a chemical compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group attached to the pyridine ring and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-aminopyridine-4-carboximidamide can be achieved through several methods. One common approach involves the reaction of pyridinecarboximidamide with an appropriate amine under controlled conditions. For example, the reaction of pyridinecarboximidamide with sodium amide in N,N-dimethylaniline at elevated temperatures can yield the desired product . Another method involves the use of pyridineamidoxime, which undergoes a series of reactions to form N’-aminopyridine-4-carboximidamide .
Industrial Production Methods
Industrial production of N’-aminopyridine-4-carboximidamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-aminopyridine-4-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, such as halogens or alkylating agents, under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce corresponding amines or alcohols. Substitution reactions can lead to various substituted pyridine derivatives .
Scientific Research Applications
N’-aminopyridine-4-carboximidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-aminopyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a potassium channel blocker, affecting the flow of ions across cell membranes. This action can influence various physiological processes, such as nerve signal transmission and muscle contraction . The compound’s ability to modulate these pathways makes it a valuable tool in both research and therapeutic applications .
Comparison with Similar Compounds
N’-aminopyridine-4-carboximidamide can be compared with other similar compounds, such as:
4-Aminopyridine: Known for its use in treating neurological disorders, it shares similar structural features but differs in its specific functional groups and applications.
N’-hydroxy-N-alkylpyridinecarboximidamide: This compound has an additional hydroxy group, which can influence its reactivity and biological activity.
2,4-Diaminopyridine: Another related compound with two amino groups, it is used for different therapeutic purposes and has distinct chemical properties.
Properties
IUPAC Name |
N'-aminopyridine-4-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-6(10-8)5-1-3-9-4-2-5/h1-4H,8H2,(H2,7,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBOKVZNCISDCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=NN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409025 |
Source


|
| Record name | N'-aminopyridine-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89830-71-7 |
Source


|
| Record name | N'-aminopyridine-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
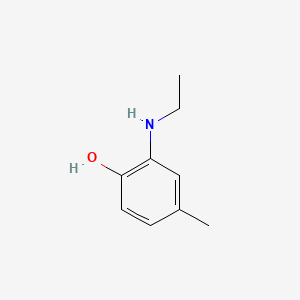

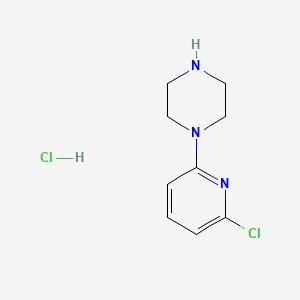
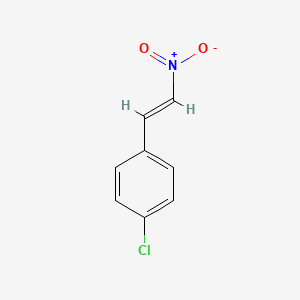
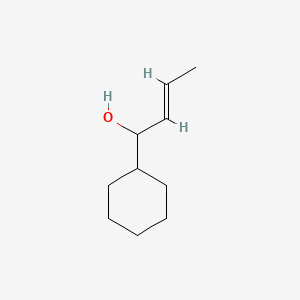
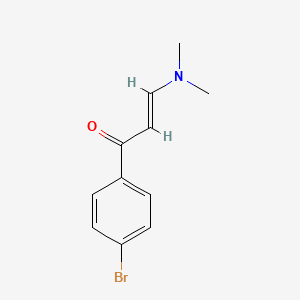
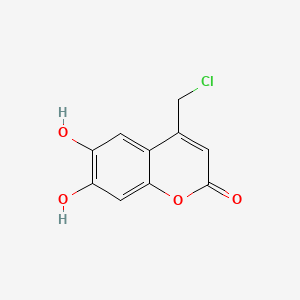
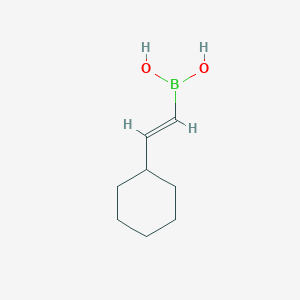
![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)
![N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B1352360.png)
